molecular formula C26H26N2O4 B14798353 2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate

2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate

Cat. No.: B14798353
M. Wt: 430.5 g/mol
InChI Key: GMHLRJSNZHKSSA-UHFFFAOYSA-N
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Description

2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the formation of the amide bond through the reaction of benzylamine with a carboxylic acid derivative. The process may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The aromatic and amide functionalities play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethyl 4-aminobutanoate
  • Benzyl 4-aminobutanoate
  • Phenyl 4-aminobutanoate

Uniqueness

2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-phenylethyl 4-[2-(benzylcarbamoyl)anilino]-4-oxobutanoate

InChI

InChI=1S/C26H26N2O4/c29-24(15-16-25(30)32-18-17-20-9-3-1-4-10-20)28-23-14-8-7-13-22(23)26(31)27-19-21-11-5-2-6-12-21/h1-14H,15-19H2,(H,27,31)(H,28,29)

InChI Key

GMHLRJSNZHKSSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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